molecular formula C6H7N3O B1605235 [Amino(ethoxy)methylidene]propanedinitrile CAS No. 6825-53-2

[Amino(ethoxy)methylidene]propanedinitrile

Cat. No. B1605235
CAS RN: 6825-53-2
M. Wt: 137.14 g/mol
InChI Key: KDFIDTYCUXJWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Amino(ethoxy)methylidene]propanedinitrile is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound [Amino(ethoxy)methylidene]propanedinitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [Amino(ethoxy)methylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Amino(ethoxy)methylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6825-53-2

Product Name

[Amino(ethoxy)methylidene]propanedinitrile

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-[amino(ethoxy)methylidene]propanedinitrile

InChI

InChI=1S/C6H7N3O/c1-2-10-6(9)5(3-7)4-8/h2,9H2,1H3

InChI Key

KDFIDTYCUXJWPU-UHFFFAOYSA-N

SMILES

CCOC(=C(C#N)C#N)N

Canonical SMILES

CCOC(=C(C#N)C#N)N

Other CAS RN

6825-53-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.9 g of potassium tricyanomethanide from I B, 40 ml of water and 120 ml of diethyl ether was cooled to 5°. To this mixture was added 10 g of concentrated sulfuric acid dropwise at such a rate as to keep the reaction mixture temperature below 10°. Upon complete addition of sulfuric acid, the reaction mixture was stirred during 20 minutes. The mixture was then placed in a separatory funnel and the middle layer drawn off to be used in the next reaction. To 50 ml of the solution from above was added 150 ml of ethanol and volatile material was removed until the boiling temperature exceeded 50°, when the mixture was heated to reflux. The mixture was maintained at the reflux temperature for 15 hours. The white slurry was cooled to 10°, and the solid collected by filtration to give 6.5 g of 3-amino-3-ethoxy-2-cyano-2-propenenitrile, m.p. 233°. A small sample was recrystallized from ethanol without change of melting point. the nmr spectrum was consistent with the assigned structure.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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